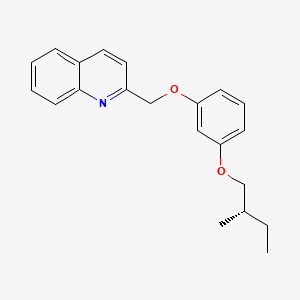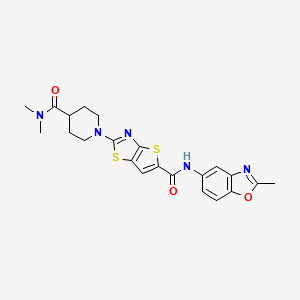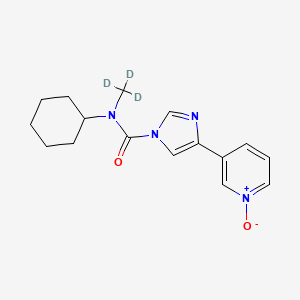
N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIA 10-2474-d3 is an experimental compound developed as a fatty acid amide hydrolase (FAAH) inhibitor. This compound was designed to increase levels of the neurotransmitter anandamide in the central nervous system and peripheral tissues. FAAH inhibitors have been proposed for the treatment of various nervous system disorders, including anxiety disorders, alcoholism, pain, and nausea .
Preparation Methods
The synthesis of BIA 10-2474-d3 involves multiple steps, starting with the preparation of the core structure, which includes a cyclohexyl(methyl)carbamoyl group attached to an imidazolyl-pyridine ring. The synthetic route typically involves the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: The imidazole ring is then coupled with a pyridine derivative using a suitable coupling reagent.
Introduction of the carbamoyl group:
Chemical Reactions Analysis
BIA 10-2474-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives.
Scientific Research Applications
Chemistry: The compound serves as a model for studying the inhibition of FAAH and its effects on anandamide levels.
Biology: Researchers use BIA 10-2474-d3 to investigate the role of FAAH in the endocannabinoid system and its impact on various physiological processes.
Mechanism of Action
BIA 10-2474-d3 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of anandamide and other endocannabinoid neurotransmitters. By inhibiting FAAH, BIA 10-2474-d3 increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors. This results in various physiological effects, including pain relief and modulation of eating and sleep patterns .
Comparison with Similar Compounds
BIA 10-2474-d3 is unique among FAAH inhibitors due to its long-acting nature and its ability to significantly increase anandamide levels. Similar compounds include:
PF-04457845: Another FAAH inhibitor that has been tested in clinical trials but did not exhibit the same adverse effects as BIA 10-2474-d3.
JNJ-42165279: A FAAH inhibitor that has been investigated for its potential in treating mood disorders.
BIA 10-2474-d3 stands out due to its potent and long-lasting inhibition of FAAH, although its clinical development was halted due to severe adverse effects observed in a phase I trial .
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
303.37 g/mol |
IUPAC Name |
N-cyclohexyl-4-(1-oxidopyridin-1-ium-3-yl)-N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3/i1D3 |
InChI Key |
DOWVMJFBDGWVML-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
Canonical SMILES |
CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





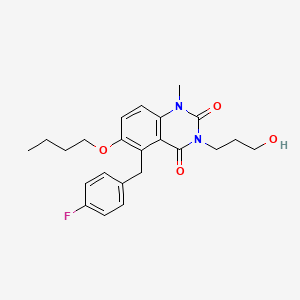
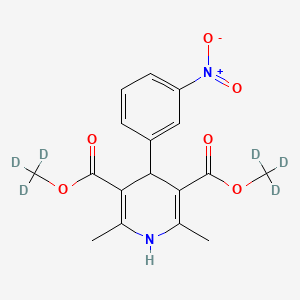
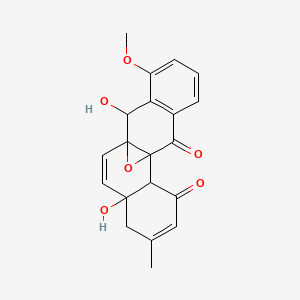
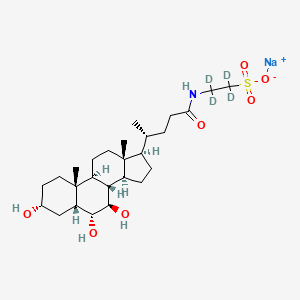
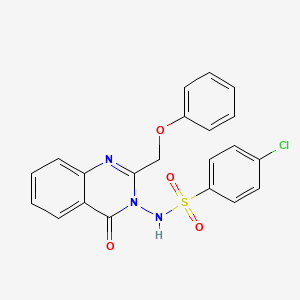
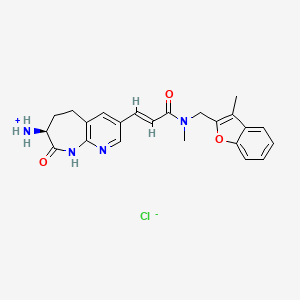
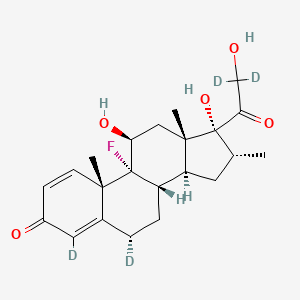
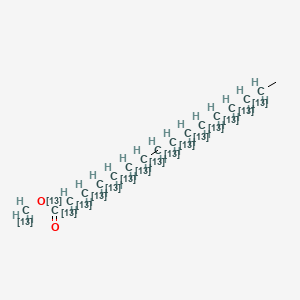
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
